

Spectroscopic Analysis of 1-Aminocyclopentanecarbonitrile: A Technical Guide

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Compound of Interest

Compound Name: **1-Aminocyclopentanecarbonitrile**

Cat. No.: **B1332910**

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This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic data for **1-Aminocyclopentanecarbonitrile**. The following sections present the available ^{13}C NMR data, a predicted ^1H NMR data based on established principles, a comprehensive experimental protocol for acquiring such data, and a logical workflow for NMR analysis.

^{13}C NMR Spectroscopic Data

The ^{13}C NMR spectrum of **1-Aminocyclopentanecarbonitrile** was obtained in deuterated chloroform (CDCl_3) using a Bruker WP-80 spectrometer. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^{13}C NMR Chemical Shift Data for **1-Aminocyclopentanecarbonitrile**^[1]

Carbon Atom	Chemical Shift (δ , ppm)
C1 (Quaternary C-NH ₂)	48.4
C2/C5 (CH ₂)	39.5
C3/C4 (CH ₂)	24.5
CN (Nitrile)	125.0

Predicted ¹H NMR Spectroscopic Data

While experimental ¹H NMR data for **1-Aminocyclopentanecarbonitrile** is not readily available in the searched literature, a predicted spectrum can be extrapolated based on the chemical structure and typical proton chemical shift ranges. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants.

Table 2: Predicted ¹H NMR Data for **1-Aminocyclopentanecarbonitrile**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
NH ₂	1.5 - 2.5	Broad Singlet	2H
H2/H5	1.8 - 2.0	Multiplet	4H
H3/H4	1.6 - 1.8	Multiplet	4H

Note: The exact chemical shifts and coupling patterns can be influenced by solvent, concentration, and temperature.

Experimental Protocol for NMR Spectroscopy

The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like **1-Aminocyclopentanecarbonitrile**.

1. Sample Preparation:

- Weigh approximately 5-10 mg of **1-Aminocyclopentanecarbonitrile**.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's signals.
- Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons provide a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift scale.
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

- The data would be acquired on a high-field NMR spectrometer (e.g., Bruker, JEOL) operating at a proton frequency of 300 MHz or higher for better resolution.
- The probe temperature is typically set to a constant value, often 298 K (25 °C).

3. Data Acquisition:

- ^1H NMR:
 - A standard single-pulse experiment (e.g., ' zg' pulse program on a Bruker spectrometer) is used.
 - Key acquisition parameters include:
 - Spectral Width: Typically -2 to 12 ppm.
 - Number of Scans: 16 to 64 scans, depending on the sample concentration.
 - Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of the protons between scans.
 - Acquisition Time (aq): 2-4 seconds to ensure good digital resolution.
- ^{13}C NMR:

- A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Key acquisition parameters include:
 - Spectral Width: Typically 0 to 220 ppm.
 - Number of Scans: This usually requires a significantly larger number of scans than ^1H NMR (from several hundred to several thousand) due to the low natural abundance of the ^{13}C isotope.
 - Relaxation Delay (d1): 2-5 seconds.

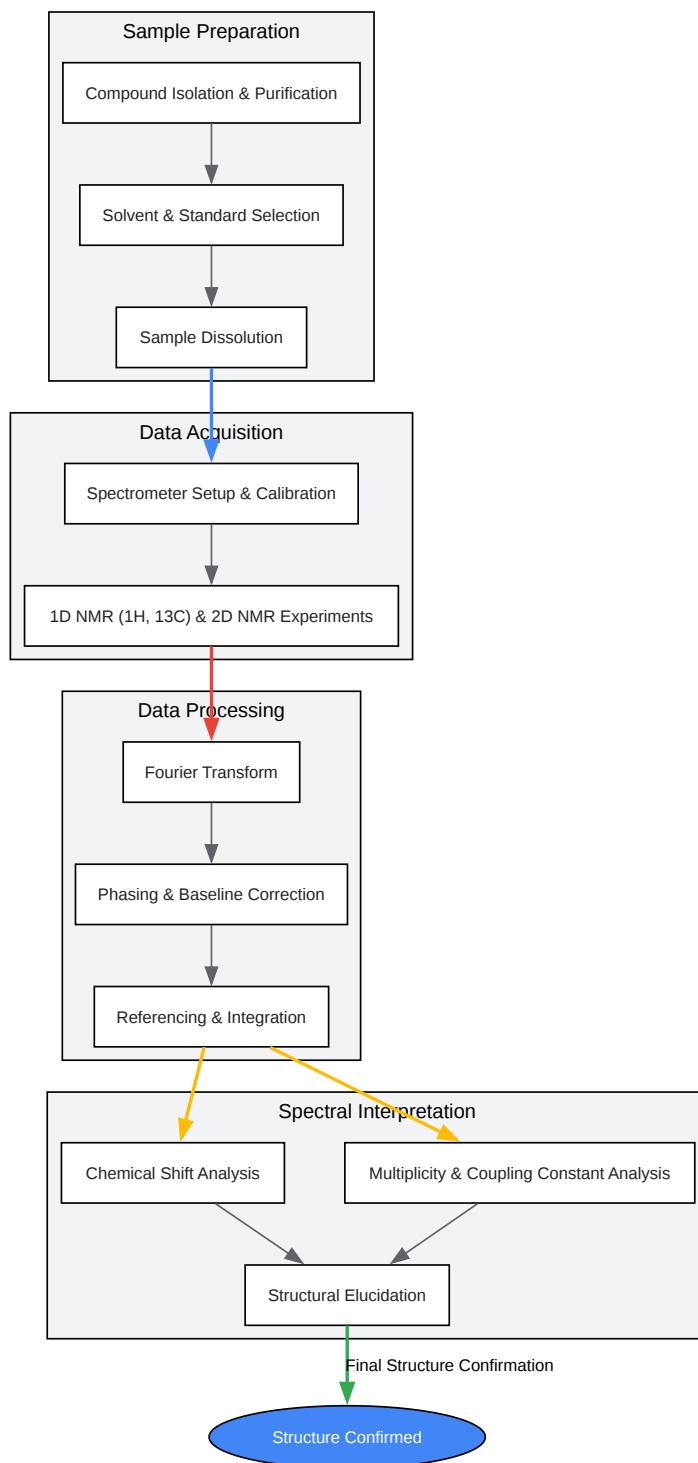
4. Data Processing:

- The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT).
- Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shift scale is referenced to the TMS signal at 0.00 ppm.
- Integration: For ^1H NMR, the area under each peak is integrated to determine the relative number of protons giving rise to the signal.

NMR Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting NMR data for a chemical compound.

General Workflow for NMR Spectroscopic Analysis

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References

- 1. compoundchem.com [compoundchem.com]
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